![molecular formula C14H8N2O5 B12918633 1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione CAS No. 6344-27-0](/img/structure/B12918633.png)
1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) is a chemical compound known for its unique structure and properties. It is also referred to as N,N’-1,3-Phenylene bismaleimide . This compound is characterized by the presence of two pyrrole-2,5-dione groups attached to a central phenylene ring with a hydroxyl group at the 4-position. It has a molecular formula of C14H8N2O5 and a molecular weight of 284.22 g/mol .
Preparation Methods
The synthesis of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) typically involves the reaction of maleic anhydride with a suitable aromatic diamine under controlled conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used as a curing agent in the production of high-performance rubber and plastic materials.
Mechanism of Action
The mechanism of action of 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction is crucial for its biological and industrial applications .
Comparison with Similar Compounds
1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) can be compared with other similar compounds such as:
N,N’-1,3-Phenylene bismaleimide: Similar structure but without the hydroxyl group.
1,1’-Methylenedi-4,1-phenylene)bismaleimide: Contains a methylene bridge instead of a direct phenylene linkage.
N,N’-4-Methyl-1,3-phenylene)bismaleimide: Similar structure with a methyl group at the 4-position instead of a hydroxyl group.
The presence of the hydroxyl group in 1,1’-(4-Hydroxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds .
Properties
CAS No. |
6344-27-0 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H8N2O5/c17-10-2-1-8(15-11(18)3-4-12(15)19)7-9(10)16-13(20)5-6-14(16)21/h1-7,17H |
InChI Key |
DYAACMIJCPQJOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)N3C(=O)C=CC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


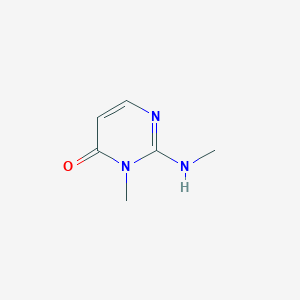
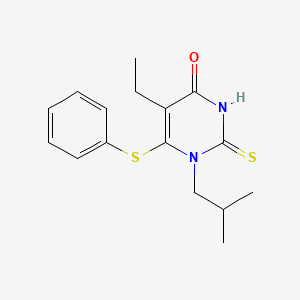
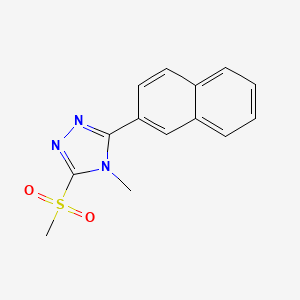
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
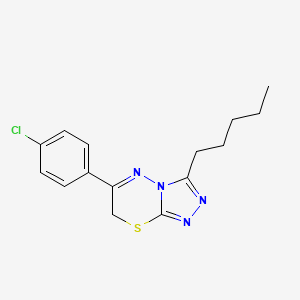
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

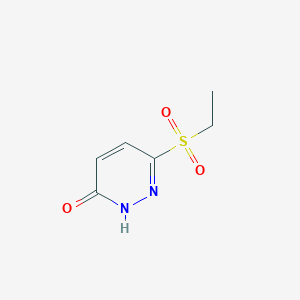
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
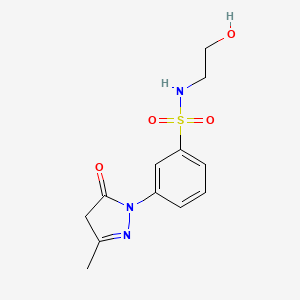
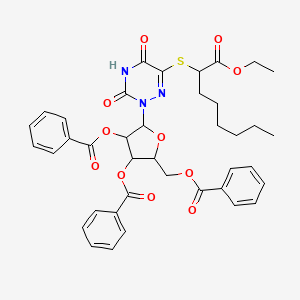
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)

